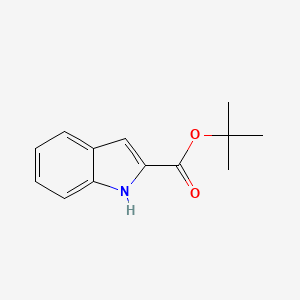

Tert-butyl 1H-indole-2-carboxylate

描述

Overview of Indole (B1671886) Derivatives in Organic Chemistry

Indole and its derivatives represent a critical class of heterocyclic compounds, characterized by a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. This scaffold is a common motif in a multitude of natural products and synthetically important molecules. rsc.orggoogle.comgoogle.com The indole nucleus is a key component in various essential amino acids, such as tryptophan, and neurotransmitters, including serotonin (B10506) and melatonin. google.comunigoa.ac.in In medicinal chemistry, indole derivatives have garnered substantial attention due to their wide range of biological activities, which include anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orggoogle.comchemicalbook.com The ongoing research into indole chemistry highlights its immense potential for discovering and developing new therapeutic agents. unigoa.ac.in

Significance of Carboxylate Functionality in Chemical Synthesis

The carboxylate group, which is the salt or ester of a carboxylic acid, is a fundamental functional group in chemical synthesis. sigmaaldrich.com Carboxylic acids and their ester derivatives are pivotal in organic chemistry due to their reactivity and ability to be converted into a wide array of other functional groups, such as amides and other esters. google.comgoogle.com The presence of a carboxylate can significantly influence a molecule's physical properties, including its solubility and stability. google.com In drug development, the incorporation of a carboxylic acid or ester function can be a key strategy for modifying a compound's bioavailability and how it binds to biological targets. google.comgoogle.com This versatility makes carboxylates essential tools for the construction of complex molecules. google.com

Contextualization of Tert-butyl 1H-indole-2-carboxylate in Academic Research

This compound emerges as a specialized building block within the broader context of indole chemistry. The "tert-butyl" group serves as a protecting group for the carboxylic acid. This bulky group prevents the carboxylate from undergoing unwanted reactions while modifications are made to other parts of the indole ring. It can later be removed under specific conditions to reveal the carboxylic acid. This strategy is crucial in multi-step syntheses. The compound is frequently cited in chemical patents as a key intermediate in the synthesis of more complex molecules, particularly those being investigated as potential inhibitors for enzymes like apoptosis signal-regulating kinase (ASK1) and autotaxin, which are targets for various diseases. google.comgoogle.com Its utility is primarily as a starting material, enabling the precise construction of targeted molecular architectures for pharmaceutical research.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h4-8,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNXFKVTZJWOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466528 | |

| Record name | Boc-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84117-86-2 | |

| Record name | Boc-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Esterification Approaches

Direct esterification methods provide a straightforward route to tert-butyl 1H-indole-2-carboxylate, typically starting from the corresponding carboxylic acid.

Tert-butyl Esterification of Indole-2-carboxylic Acids

The conversion of indole-2-carboxylic acid to its tert-butyl ester is a common and crucial transformation. The tert-butyl group serves as an excellent protecting group due to its stability against nucleophiles and its ease of removal under acidic conditions. thieme.de

One of the challenges in this esterification is the tendency of tert-butanol (B103910) to form carbocations and subsequently isobutene under strongly acidic conditions, which are often used in traditional Fischer esterification. organic-chemistry.org To circumvent this, milder methods have been developed.

A widely used method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O). While Boc₂O is primarily known for protecting amines, it can also be used for the esterification of carboxylic acids. thieme.de The reaction often requires a catalyst, such as 4-(dimethylamino)pyridine (DMAP), and proceeds through a mixed carbonic carboxylic anhydride (B1165640) intermediate. researchgate.netlookchem.com This method is advantageous as the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed. researchgate.netlookchem.com The process is generally applicable to a wide range of carboxylic acids, including those with sensitive functional groups. lookchem.com

Another approach involves the reaction of carboxylic acids with dialkyl dicarbonates in the presence of a weak Lewis acid like magnesium chloride. thieme-connect.com The mechanism is thought to involve the formation of a carboxylic anhydride, which then reacts with an alcohol to form the ester. thieme-connect.com

More recently, bis(trifluoromethanesulfonyl)imide (Tf₂NH) has been shown to be a powerful catalyst for the tert-butylation of carboxylic acids using tert-butyl acetate (B1210297) as the tert-butyl source. This method is fast, efficient, and proceeds in high yields. organic-chemistry.org

The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of DMAP, is another mild and effective method for creating esters, including tert-butyl esters, from sterically demanding and acid-labile substrates. organic-chemistry.org The reaction proceeds via an O-acylisourea intermediate. organic-chemistry.org

| Method | Reagents | Key Features |

| Boc Anhydride | Indole-2-carboxylic acid, (Boc)₂O, DMAP (cat.) | Mild conditions; volatile byproducts (t-BuOH, CO₂); tolerates sensitive functional groups. researchgate.netlookchem.com |

| Steglich Esterification | Indole-2-carboxylic acid, DCC, tert-butanol, DMAP (cat.) | Mild conditions; suitable for acid-labile substrates. organic-chemistry.org |

| Lewis Acid Catalysis | Indole-2-carboxylic acid, (Boc)₂O, MgCl₂ (cat.) | Involves a carboxylic anhydride intermediate. thieme-connect.com |

| Brønsted Acid Catalysis | Indole-2-carboxylic acid, tert-butyl acetate, Tf₂NH (cat.) | Fast and high-yielding reaction. organic-chemistry.org |

Applications of Boc Anhydride in Indole (B1671886) Synthesis

Di-tert-butyl dicarbonate (Boc₂O) is a versatile reagent in indole chemistry, not only for esterification but also for the protection of the indole nitrogen. In some multi-step syntheses, the amino group of an aniline (B41778) precursor is first protected with Boc₂O. nih.gov This N-Boc derivative can then undergo further reactions to construct the indole ring, with the Boc group being cleaved in a later step if necessary. nih.gov

In the context of preparing this compound, Boc₂O can be used in a one-pot reaction where it may react with both the indole nitrogen and a carboxylic acid precursor. For instance, in syntheses starting from substituted anilines, the aniline nitrogen might be protected with a Boc group before cyclization and esterification steps. rug.nl

Furthermore, attempts to prepare N-Boc derivatives of indole-2-carboxamides using di-tert-butyl dicarbonate have been explored. In some cases, this can lead to a mixture of mono-, di-, and even tri-Boc compounds, indicating the reactivity of Boc₂O with multiple sites on the indole scaffold under certain conditions. clockss.org

Multi-Step Synthesis from Indole Precursors

Multi-step syntheses offer the flexibility to introduce various substituents onto the indole ring before the formation of the tert-butyl ester.

Approaches from Halogenated Indole Precursors

Halogenated indoles serve as versatile starting materials for the synthesis of this compound and its derivatives. A common strategy involves the introduction of the carboxylate group at a halogenated position, typically through a metal-catalyzed carbonylation reaction or a lithium-halogen exchange followed by quenching with a carbon dioxide source.

For instance, a 2-haloindole can undergo a palladium-catalyzed carbonylation in the presence of tert-butanol to directly install the tert-butyl carboxylate group. Alternatively, a 2-haloindole can be treated with an organolithium reagent, such as n-butyllithium, at low temperatures to generate a 2-lithioindole intermediate. This nucleophilic species can then react with di-tert-butyl dicarbonate to yield the desired tert-butyl ester. acs.org

Decarboxylative chlorination of indole-2-carboxylic acids using reagents like tert-butyl hypochlorite (B82951) can produce 2-chloroindole derivatives, which can be valuable intermediates for further functionalization. nih.gov

Synthesis of Substituted Aminoindole Derivatives

The synthesis of amino-substituted indole-2-carboxylates is of significant interest due to the prevalence of this motif in pharmacologically active molecules.

One synthetic route to aminoindole derivatives begins with 2-aminobenzonitriles. These precursors can undergo cyclization reactions to form the indole ring system. A general strategy involves the reduction of a nitro group in a precursor like 2-cyano-2-(2-nitrophenyl)-acetamide, which is formed from the reaction of a 2-halonitrobenzene with a cyanoacetamide. nih.gov The reduction, often carried out with reagents like zinc or iron in acidic media, leads to an in-situ cyclization to form a 2-aminoindole-3-carboxamide. nih.gov While this yields a carboxamide, it can be subsequently hydrolyzed to the carboxylic acid and then esterified to the tert-butyl ester.

Another approach involves the catalytic reduction of o-nitrobenzyl cyanides to form indoles. nih.gov The resulting indole can then be functionalized at the 2-position. The synthesis of 2-aminoindoles can also be achieved through the base-promoted condensation of m-nitroanilines with nitriles. nih.gov

| Precursor | Key Transformation | Resulting Structure |

| 2-Halonitrobenzene + Cyanoacetamide | SNAr followed by reductive cyclization (e.g., Zn/HCl) | 2-Aminoindole-3-carboxamide nih.gov |

| o-Nitrobenzyl Cyanide | Catalytic reduction | Indole nih.gov |

| m-Nitroaniline + Nitrile | Base-promoted condensation | 2-Amino-nitroindole nih.gov |

Utilization of Protecting Groups in Aminoindole Synthesis

The synthesis of complex aminoindoles often necessitates the use of protecting groups to mask reactive sites and direct the course of a reaction. The tert-butoxycarbonyl (Boc) group is a prominent acid-labile protecting group for amines, while the tert-butyl ester serves a similar role for carboxylic acids. Their utility is demonstrated in the multi-step synthesis of diaminoindoles.

In one intricate synthetic route to prepare 3,4-diaminoindoles, a 4-aminoindole (B1269813) precursor is protected as a di-Boc-carbamate. acs.org This protection is a crucial step that facilitates subsequent transformations. A key step in this sequence involves the bromination of the di-Boc protected amine, followed by treatment with n-butyl lithium. This induces a novel rearrangement, leading to the formation of tert-butyl 4-((tert-butoxycarbonyl)amino)-1-(triisopropylsilyl)-1H-indole-3-carboxylate. acs.org This reaction cleverly installs a tert-butyl ester at the C3 position, which can later be converted into an amino group.

The removal of these protecting groups is typically achieved under acidic conditions. For instance, the Boc group and the tert-butyl ester can be cleaved simultaneously using trifluoroacetic acid (TFA). acs.orgnih.gov This deprotection strategy is also employed in the synthesis of indole-2-carboxamide derivatives, where an N-Boc protected aniline is used as an intermediate. The Boc group is cleaved with TFA in dichloromethane (B109758) (DCM) to liberate the free amine for subsequent coupling reactions. nih.gov

Table 1: Protecting Group Strategies in Aminoindole Synthesis

| Starting Material | Protecting Group Strategy | Key Intermediate | Deprotection Reagent | Reference |

|---|---|---|---|---|

| 4-Nitroindole | Di-Boc protection of amine | tert-Butyl 4-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate | Trifluoroacetic Acid (TFA) | acs.org |

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly relies on advanced techniques that offer improved efficiency, higher yields, and more environmentally benign conditions compared to conventional methods.

Microwave-Assisted Synthesis in Ionic Liquids

A significant advancement in the synthesis of indole-2-carboxylic acid esters involves the use of microwave irradiation in conjunction with ionic liquids. scielo.br This "green chemistry" approach provides a rapid and efficient alternative to traditional heating methods, which often require high-boiling-point solvents and long reaction times. researchgate.netresearchgate.net

An improved procedure has been developed for the condensation of 2-halo aryl aldehydes or ketones with isocyanoacetates to produce indole-2-carboxylate (B1230498) esters. scielo.brresearchgate.net Due to their ionic nature, ionic liquids interact effectively with microwave energy, leading to rapid heating and high product yields. scielo.br In one protocol, using 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH) as the ionic liquid and a copper(I) iodide catalyst, the reaction proceeds smoothly under controlled microwave irradiation (100 W) at 50 °C. scielo.brresearchgate.net This method offers numerous advantages, including high yields (up to 97%), short reaction times (as little as 10 minutes), mild conditions, and a simple workup. scielo.brresearchgate.net While many examples utilize ethyl isocyanoacetate, the methodology is applicable for the synthesis of various esters, including this compound.

Table 2: Microwave-Assisted Synthesis of Ethyl 1H-indole-2-carboxylate Derivatives

| Entry | Substrate (2-halo aryl aldehyde/ketone) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 2-Bromobenzaldehyde | 10 | 95 | researchgate.net |

| 2 | 2-Chlorobenzaldehyde | 10 | 92 | researchgate.net |

| 3 | 2-Iodobenzaldehyde | 10 | 97 | researchgate.net |

| 4 | 5-Bromo-2-chlorobenzaldehyde | 10 | 93 | researchgate.net |

| 5 | 2-Bromo-5-nitrobenzaldehyde | 10 | 91 | researchgate.net |

| 6 | 2-Bromo-5-methoxybenzaldehyde | 10 | 94 | researchgate.net |

| 7 | 1-(2-Bromophenyl)ethan-1-one | 10 | 92 | researchgate.net |

Conditions: Substrate, ethyl isocyanoacetate, CuI, [bmim]OH, microwave (100 W), 50 °C.

Stereoselective Synthesis and Optical Resolution Studies

The synthesis of chiral molecules with high stereoselectivity is a cornerstone of modern pharmaceutical and materials science. For indole derivatives, controlling stereochemistry is crucial for biological activity.

The preparation of enantiomerically pure indoline-2-carboxylic acid derivatives (hydrogenated indole-2-carboxylates) is a key synthetic challenge. One effective strategy is the classical optical resolution of a racemic mixture. This method relies on the formation of diastereomeric salts by reacting the racemic acid with a chiral base.

In the synthesis of 3-substituted indoline-2-carboxylates, catalytic hydrogenation of the corresponding N-Boc-indole-2-carboxylate precursor can yield a mixture of diastereomers. clockss.org Following hydrolysis of the ester, the resulting racemic trans-acid can be resolved into its optically pure enantiomers. This is achieved by using a chiral resolving agent, such as (-)-ephedrine. The two diastereomeric salts formed exhibit different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure enantiomers of the acid can be recovered by treatment with an achiral acid or base. clockss.org This method provides a reliable pathway to access both enantiomers of the desired hydrogenated indole-2-carboxylate. clockss.org

Employing Specific Reagents in Indole Functionalization

The direct functionalization of the indole core is a powerful tool for creating diverse molecular architectures. The choice of reagent is critical for controlling the regioselectivity and the type of functional group introduced.

Tert-butyl Hypochlorite Mediated Reactions

Tert-butyl hypochlorite (tBuOCl) has emerged as a versatile reagent for the functionalization of indoles, capable of acting as both an oxidant and a chlorinating source under controlled conditions. mdpi.comnih.gov This commercially available and easy-to-handle reagent enables various transformations, including chlorooxidation and decarboxylative chlorination of the indole nucleus. mdpi.com

In studies using ethyl 1H-indole-2-carboxylate as a model substrate, treatment with tBuOCl under an air atmosphere leads to chlorooxidation. The reaction outcome is solvent-dependent, with ethyl acetate (EtOAc) proving to be the optimal solvent, affording ethyl 2-chloro-3-oxoindoline-2-carboxylate in high yield. mdpi.com The reaction proceeds by converting the indole into a chlorine-containing oxindole (B195798) derivative. This transformation highlights the ability of tBuOCl to selectively oxidize the C3 position while introducing a chlorine atom at C2. This method is tolerant of various functional groups on the indole's benzene (B151609) ring, such as halogens, cyano, and nitro groups. mdpi.com

Table 3: Effect of Solvent on the Chlorooxidation of Ethyl 1H-indole-2-carboxylate with tBuOCl

| Entry | Solvent | Yield (%) | Reference |

|---|---|---|---|

| 1 | Tetrahydrofuran (THF) | 77 | mdpi.com |

| 2 | Ethyl acetate (EtOAc) | 88 | mdpi.com |

| 3 | 1,4-Dioxane | 82 | mdpi.com |

| 4 | Acetonitrile (CH3CN) | 65 | mdpi.com |

| 5 | Toluene | 55 | mdpi.com |

Conditions: Ethyl 1H-indole-2-carboxylate, tBuOCl (3.0 equiv.), 60 °C, 20 h.

Chlorooxidation of Indoles

Direct chlorooxidation of N-protected indoles provides a route to 2-chloroindoles. For instance, the treatment of N-Boc protected indoles with a chlorinating agent can yield the corresponding 2-chloro derivative. This approach is foundational for subsequent reactions where the chlorine atom acts as a leaving group.

Decarboxylative Chlorination Pathways

Decarboxylative halogenation offers an alternative strategy for the synthesis of haloindoles from readily available indole carboxylic acids. acs.orgnih.gov This process involves the replacement of a carboxylic acid group with a halogen atom. acs.orgnih.gov For heteroaromatic acids like indole-2-carboxylic acid, this transformation often proceeds through an ipso-substitution mechanism. acs.org Various reagents and conditions have been explored for this purpose. For example, the combination of PhI(OAc)₂ and LiBr has been shown to be effective for the halodecarboxylation of N-protected indolecarboxylic acids, potentially leading to di- and tri-bromoindoles. acs.org While direct chloro-decarboxylation methods are less commonly detailed for indole-2-carboxylates in the provided context, the principles of halodecarboxylation suggest its feasibility with appropriate chlorine sources and reaction conditions. acs.orgnih.gov

Olefination Reactions (e.g., Horner-Wadsworth-Emmons, Wittig-Type)

Olefination reactions are powerful tools for forming carbon-carbon double bonds, and they can be applied to indole derivatives to introduce alkenyl substituents.

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically yielding an (E)-alkene with high stereoselectivity. nrochemistry.comwikipedia.orgorganic-chemistry.orgambeed.com The reaction begins with the deprotonation of the phosphonate (B1237965) ester to generate a nucleophilic carbanion. wikipedia.orgyoutube.com This carbanion then adds to the carbonyl compound, and subsequent elimination of a phosphate (B84403) byproduct affords the alkene. wikipedia.orgorganic-chemistry.orgyoutube.com In the context of this compound, a derivative such as the corresponding 2-formylindole could be reacted with a phosphonate ylide to generate a 2-alkenylindole. For example, the reaction of ethyl-4,6-dichloro-1H-indole-2-carboxylate derived aldehyde with tert-butyl(triphenylphosphoranylidene)acetate exemplifies a related transformation. nih.gov

The Wittig reaction is another cornerstone of olefination chemistry, employing a phosphonium (B103445) ylide. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org Similar to the HWE reaction, it converts aldehydes and ketones into alkenes. wikipedia.orglibretexts.org The reaction proceeds through the formation of an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org For the synthesis of 2-alkenylindoles, a Wittig reagent could be reacted with an appropriate indole-2-carboxaldehyde.

| Olefination Reaction | Reagent Type | Typical Product Stereochemistry | Byproduct |

| Horner-Wadsworth-Emmons | Phosphonate-stabilized carbanion | (E)-alkene | Water-soluble phosphate |

| Wittig Reaction | Phosphonium ylide | Dependent on ylide stability | Triphenylphosphine oxide |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are widely used for the functionalization of heterocyclic compounds like indoles. nih.govwikipedia.org

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base. nih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of many starting materials. nih.gov In the context of this compound, a halogenated derivative (e.g., at the 2-position or on the benzene ring) can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents. nih.govrsc.orgrsc.org For instance, the double Suzuki-Miyaura coupling of 5,7-dibromoindole has been achieved using Pd(PPh₃)₄ in water, demonstrating the utility of this method for creating highly functionalized indoles. rsc.org Microwave-assisted Suzuki-Miyaura couplings have also been shown to be efficient for the synthesis of 2-aryl benzimidazoles, a related heterocyclic system. researchgate.net The choice of palladium catalyst, ligands, and base is crucial for the success of the reaction. researchgate.netresearchgate.net

| Reaction Component | Role | Examples |

| Electrophile | Halide or triflate source | 2-Bromoindole derivative, 5,7-Dibromoindole |

| Nucleophile | Organoboron species | Phenylboronic acid, Heteroarylboronic acids |

| Catalyst | Palladium source | Pd(PPh₃)₄, PdCl₂/(SPhos) |

| Base | Activates the organoboron species | K₃PO₄, Cs₂CO₃ |

Mechanistic Investigations of Chemical Transformations

Radical Reaction Pathways

The involvement of radical intermediates in reactions of indole (B1671886) derivatives, including tert-butyl 1H-indole-2-carboxylate, has been a subject of increasing interest, particularly with the advent of photoredox catalysis.

Evidence from Radical Trapping Experiments

A common method to probe for the existence of radical intermediates is through radical trapping experiments. In these experiments, a stable radical, known as a radical trap, is introduced into the reaction mixture. If the reaction proceeds through a radical pathway, the intermediate radical species will be intercepted by the trap, forming a stable adduct that can be isolated and characterized.

One of the most widely used radical traps is 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO). While direct radical trapping experiments on this compound are not extensively documented in readily available literature, studies on closely related indole derivatives provide strong evidence for the feasibility of such pathways. For instance, in the N-heterocyclic carbene (NHC)-catalyzed radical dearomatization of certain indole derivatives, the addition of TEMPO to the reaction mixture has been shown to inhibit the formation of the desired product. Instead, a TEMPO-adduct of the proposed radical intermediate is formed and can be isolated, confirming the presence of a radical mechanism. acs.org In such a case, the reaction between the intermediate radical and TEMPO leads to a stable species, effectively halting the catalytic cycle. csbsju.edu This principle is broadly applicable for detecting radical intermediates in various reactions involving the indole core. researchgate.netresearchgate.net

Homolytic Cleavage Mechanisms of Reagents

Radical reactions are initiated by the homolytic cleavage of a covalent bond, a process that generates two radical species. This can be induced by heat, light (photolysis), or through a chemical reaction with a radical initiator. In the context of reactions involving this compound, various reagents can undergo homolytic cleavage to generate radicals that subsequently react with the indole moiety.

For example, in photoredox-catalyzed reactions, a photosensitizer absorbs light and transfers energy to a reagent, causing its homolytic cleavage. While specific data on this compound is limited, the general principle involves the generation of a radical species that can then add to the electron-rich indole ring.

Electrophilic Substitution Reactions

The indole nucleus is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic and, therefore, the primary site of substitution. The presence of the tert-butoxycarbonyl group at the C2 position can influence the reactivity and regioselectivity of these reactions.

A classic example of electrophilic substitution on indoles is the Vilsmeier-Haack reaction, which is used for formylation. The reaction employs a Vilsmeier reagent, typically generated from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF). The electrophilic iminium ion attacks the C3 position of the indole ring, leading to the formation of a 3-formylindole derivative after hydrolysis. nih.gov

Another well-studied electrophilic substitution is nitration. The nitration of N-Boc protected indoles, such as tert-butyl 1H-indole-1-carboxylate (a constitutional isomer of the title compound where the Boc group is on the nitrogen), has been achieved with high regioselectivity for the C3 position. In one study, the use of tetramethylammonium (B1211777) nitrate (B79036) in the presence of trifluoroacetic anhydride (B1165640) generated trifluoroacetyl nitrate as the active nitrating agent, affording the 3-nitroindole derivative in high yield. nih.gov

| Electrophilic Substitution | Reagents | Product | Yield (%) | Reference |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-Formyl-1H-indole-2-carboxylate derivative | - | nih.gov |

| Nitration | (CH₃)₄NNO₃, (CF₃CO)₂O | tert-Butyl 3-nitro-1H-indole-1-carboxylate | 97 | nih.gov |

Table 1: Examples of Electrophilic Substitution Reactions on Indole Derivatives.

The high regioselectivity for the C3 position in these reactions is a result of the electronic properties of the indole ring, where the nitrogen atom's lone pair participation in the aromatic system significantly increases the electron density at this position. nih.gov

Chemoselective Deprotection Mechanisms

The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid functionality. Its removal, or deprotection, is a critical step in many synthetic sequences. The chemoselectivity of this deprotection is paramount, especially when other acid-labile protecting groups are present in the molecule.

Acid-Mediated Deprotection (e.g., Trifluoroacetic Acid)

The most common method for the deprotection of tert-butyl esters is treatment with a strong acid, such as trifluoroacetic acid (TFA). The mechanism involves protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the C-O bond cleaves to form a stable tert-butyl cation and the free carboxylic acid. stackexchange.comcommonorganicchemistry.com The tert-butyl cation can then be trapped by a nucleophile or deprotonate to form isobutene. stackexchange.com

In a typical procedure, the protected compound is dissolved in a solvent like dichloromethane (B109758) (DCM) and treated with TFA. nih.gov The reaction is often carried out at room temperature and is usually complete within a few hours.

| Deprotection Agent | Solvent | Temperature | Time | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 3 h | nih.gov |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | - | - | nih.govresearchgate.net |

Table 2: Conditions for the Deprotection of tert-Butyl Indole-2-carboxylates.

The use of scavengers, such as triethylsilane, can be employed to trap the tert-butyl cation, preventing potential side reactions.

Neutral Conditions for Deprotection (e.g., Boiling Water)

While direct deprotection of this compound in boiling water is not a commonly reported method, the exploration of neutral deprotection conditions is an active area of research to avoid the harshness of strong acids.

One relevant method for neutral deprotection is thermolysis. Studies on the thermal deprotection of N-Boc protected indoles have shown that heating the compound in a suitable solvent can lead to the cleavage of the Boc group. For instance, selective thermal deprotection of N-Boc protected amines has been successfully achieved in continuous flow reactors at elevated temperatures. nih.gov Excellent conversion of N-Boc indole to the deprotected amine was observed at 150 °C in trifluoroethanol. nih.gov The mechanism is believed to involve a concerted elimination pathway, leading to the formation of the free amine, carbon dioxide, and isobutene. While this example pertains to a Boc group on the nitrogen, the principle of thermally induced elimination could potentially be applied to the tert-butyl ester under specific conditions.

Another approach for milder deprotection involves the use of Lewis acids like zinc bromide (ZnBr₂). While ZnBr₂ is a Lewis acid, it provides a less harsh alternative to strong Brønsted acids like TFA. The mechanism is thought to involve coordination of the zinc ion to the ester oxygen atoms, which weakens the C-O bond and facilitates its cleavage. researchgate.net This method has been shown to be effective for the deprotection of tert-butyl esters in the presence of other acid-labile groups, demonstrating its chemoselectivity. nih.gov

Decarboxylation Mechanisms

The decarboxylation of indole carboxylic acids is a known transformation, typically achieved through thermal methods or by employing transition metal catalysts. researchgate.netacs.org These methods, however, operate under different mechanistic paradigms than photochemical reactions.

Photodecarboxylation Studies

Photodecarboxylation reactions of esters, in general, are a recognized class of photochemical transformations. acs.org These reactions often proceed through the formation of radical intermediates following the absorption of light. For instance, the photolysis of certain arylmethyl esters has been studied to understand the mechanistic details of their photodecarboxylation. acs.org

The photochemistry of the indole ring system itself has also been a subject of investigation. scispace.comsci-hub.st These studies often focus on photo-Fries rearrangements, photocycloadditions, and photosubstitution reactions. sci-hub.st The behavior of the indole nucleus upon irradiation is influenced by the substituents present on the ring and the nitrogen atom. sci-hub.st For example, N-acylindoles can undergo photocycloaddition reactions. sci-hub.st

Despite the existence of these related areas of research, specific studies detailing the photodecarboxylation of this compound are absent from the surveyed literature. Consequently, there are no available data to populate tables on research findings, such as quantum yields, reaction conditions, or product distributions for this specific photochemical transformation.

Structural Elucidation and Computational Studies

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in determining the structure of chemical compounds. For tert-butyl 1H-indole-2-carboxylate, a multi-faceted approach employing various spectroscopic techniques has been crucial in confirming its molecular identity and providing detailed information about its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide definitive evidence for its structure.

In the ¹H NMR spectrum, characteristic signals corresponding to the protons of the indole (B1671886) ring and the tert-butyl group are observed. The aromatic protons of the benzene (B151609) ring typically appear as a complex multiplet in the downfield region, while the proton at the C3 position of the indole ring shows a distinct singlet. The nine equivalent protons of the tert-butyl group give rise to a sharp singlet in the upfield region.

The ¹³C NMR spectrum further corroborates the structure, with distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed at the lowest field, followed by the aromatic carbons of the indole ring. The quaternary carbon and the methyl carbons of the tert-butyl group have characteristic chemical shifts in the upfield region.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |

| NH | ~8.5-9.5 (broad singlet) | C=O | ~161 |

| Aromatic H | ~7.0-7.7 (multiplet) | C2 | ~136 |

| C3-H | ~6.8 (singlet) | Aromatic C | ~111-128 |

| tert-butyl H | ~1.6 (singlet) | C(CH₃)₃ | ~82 |

| C(CH₃)₃ | ~28 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications (HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₃H₁₅NO₂), the expected exact mass can be calculated and compared with the experimental value for confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for confirming the presence and purity of a target compound in a sample. In the context of this compound, LC-MS can be used to monitor its synthesis and to ensure the identity of the final product. The mass spectrometer in an LC-MS system can be operated in various modes, such as electrospray ionization (ESI), to generate ions for analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

A prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group, typically appearing in the region of 1700-1725 cm⁻¹. The N-H stretching vibration of the indole ring gives rise to a band in the region of 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed, as well as various bending vibrations that are characteristic of the indole and tert-butyl groups.

Table 2: Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Ester) | Stretching | 1700 - 1725 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-O | Stretching | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are attributed to the π-π* transitions of the conjugated indole system. The exact position and intensity of these absorption maxima can be influenced by the solvent used for the analysis. The spectrum of the parent indole-2-carboxylic acid shows characteristic absorption bands which are expected to be similar in its tert-butyl ester derivative. nist.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to model and predict the electronic structure and properties of molecules. DFT calculations can be employed to optimize the geometry of this compound and to calculate various molecular properties, such as its spectroscopic data.

For instance, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to aid in the assignment of the observed signals. Similarly, vibrational frequencies can be calculated and compared with the experimental IR spectrum to help in the assignment of the absorption bands.

Furthermore, DFT studies on related indole derivatives have been used to investigate their conformational preferences and to analyze their frontier molecular orbitals (HOMO and LUMO), providing insights into their reactivity and electronic properties. researchgate.nettandfonline.comresearchgate.net The comparison between DFT calculated values and experimental data from X-ray diffraction has shown good coherence, validating the accuracy of the computational models for this class of compounds. researchgate.net

Molecular Dynamics Simulations

As of the latest literature surveys, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively available in published research. MD simulations are powerful computational methods used to understand the dynamic behavior of molecules over time, providing insights into conformational changes, flexibility, and interactions with their environment.

While MD simulations have been employed to study related indole-containing structures, such as indole-carboxamides and other derivatives in the context of drug design and materials science, the specific dynamic properties of this compound have not been the primary subject of dedicated simulation studies. nih.govresearchgate.netresearchgate.net For instance, research on indole-chalcone-triazole hybrids and other indole derivatives has utilized MD simulations to investigate their interactions with biological targets like DNA or viral proteins. nih.govresearchgate.netmdpi.com These studies, however, focus on different molecular systems.

Computational studies on esters of indole-2-carboxylic acid have been conducted, but these have primarily centered on thermodynamic properties and have employed quantum chemical calculations like Density Functional Theory (DFT) rather than molecular dynamics. tandfonline.comiaea.org

Derivatives and Structure Activity Relationship Sar Studies

Modifications of the Indole (B1671886) Core

The indole nucleus, with its fused benzene (B151609) and pyrrole (B145914) rings, offers multiple positions for substitution, allowing for a thorough exploration of the chemical space around the core structure.

Halogenation Effects on Reactivity and Biological Activity

The introduction of halogen atoms (fluorine, chlorine, bromine) at various positions on the indole ring has been a common strategy to modulate the electronic properties and biological activity of tert-butyl 1H-indole-2-carboxylate derivatives. Halogenation can influence the compound's reactivity in subsequent synthetic steps and significantly impact its interaction with biological targets. acs.orgnih.govnih.gov

For instance, in the development of allosteric modulators for the cannabinoid receptor 1 (CB1), the presence of a chloro or fluoro group at the C5 position of the indole ring was found to enhance the modulatory potency. nih.gov Specifically, moving a C5-chloro group to the C6 position resulted in a drastic reduction in binding affinity for the allosteric site. acs.org The introduction of a 5-chloro substituent on the indole ring of indole-2-carboxamides has been shown to be important for their activity as CB1 receptor allosteric modulators and as potential multi-target antiproliferative agents. nih.govmdpi.com

The effect of halogenation on the antiproliferative activity of indole-2-carboxamide derivatives has also been investigated. nih.gov Studies on indole-based HIV-1 fusion inhibitors have also explored the impact of halogen substitutions. nih.gov

Table 1: Effect of Halogenation on the Biological Activity of Indole-2-Carboxamide Derivatives

| Compound/Derivative | Substitution | Biological Target | Observed Effect | Reference |

| Indole-2-carboxamide | 5-Chloro | Cannabinoid Receptor 1 (CB1) | Enhanced allosteric modulation potency | nih.govacs.org |

| Indole-2-carboxamide | 6-Chloro | Cannabinoid Receptor 1 (CB1) | Drastically reduced binding affinity | acs.org |

| Indole-2-carboxamide | 5-Chloro | Multiple Kinase Targets | Improved fitting within active sites | mdpi.com |

| Indole-2-carboxamide | 5-Fluoro | Cannabinoid Receptor 1 (CB1) | Enhanced allosteric modulation potency | nih.gov |

Introduction of Amino and Alkyl Substituents

The incorporation of amino and alkyl groups at different positions of the indole core has been explored to modify the lipophilicity, steric bulk, and hydrogen bonding capabilities of the resulting derivatives.

Alkylation at the C3 position of the indole ring has been a key modification in the optimization of CB1 receptor allosteric modulators. acs.org The chain length of the C3-alkyl group was found to be critical, with an n-propyl group being preferred for allosteric modulation of orthosteric ligand binding and an n-hexyl group enhancing the modulator's affinity for the CB1 receptor. acs.org In another study, short alkyl groups at the C3 position were also found to enhance the potency of CB1 receptor allosteric modulators. nih.gov

The introduction of amino groups can significantly alter the solubility and biological activity of indole derivatives. For example, replacing the amide linker in indole-2-carboxamides with an amine has been shown to improve water solubility while retaining potent mycobactericidal activity. nih.gov

Influence of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the indole ring plays a pivotal role in determining the reactivity and biological properties of the derivatives. researchgate.netnih.govreddit.comresearchgate.net Electron-donating groups (EDGs) increase the electron density of the indole ring system, while electron-withdrawing groups (EWGs) decrease it.

In the context of CB1 allosteric modulators, an electron-withdrawing group at the C5 position of the indole ring was found to be a crucial structural requirement. acs.org This highlights the importance of tuning the electronic properties of the indole core for optimal interaction with the receptor.

Conversely, for other applications, electron-donating groups might be preferred. The specific electronic requirements are highly dependent on the biological target and the desired mode of action.

Carboxamide Derivatives

The tert-butyl ester group of this compound can be readily converted into a variety of carboxamides, which have proven to be a particularly fruitful class of derivatives with a wide range of biological activities.

Synthesis of Indole-2-carboxamides

The synthesis of indole-2-carboxamides typically involves the initial hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a desired amine. nih.govnih.gov Common coupling reagents used for this transformation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of an activating agent like hydroxybenzotriazole (B1436442) (HOBt) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). mdpi.comnih.gov

For instance, a series of indoleamides were prepared by coupling commercially available indole-2-carboxylic acids with rimantadine (B1662185) hydrochloride using EDC·HCl, HOBt, and N,N-diisopropylethylamine (DIPEA). nih.gov Similarly, the synthesis of C3-alkylated indole-2-carboxamides was achieved by first introducing the alkyl group and then hydrolyzing the ester to the carboxylic acid, which was subsequently coupled with an appropriate amine. acs.org

Impact of Amide Substituents on Functional Properties

The nature of the substituent attached to the amide nitrogen (the R group in an -CONHR moiety) has a profound impact on the functional properties of the resulting indole-2-carboxamide. This has been extensively demonstrated in the development of inhibitors for various enzymes and modulators for receptors.

In the development of antitubercular agents, different substitutions on the indole ring and variations in the amide portion were explored to understand their effect on the activity against Mycobacterium tuberculosis. nih.gov For CB1 receptor allosteric modulators, the substituent on the phenyl ring of the phenethyl amide was found to explicitly influence both the binding to the allosteric site and the binding cooperativity with the orthosteric ligand, with an N,N-dimethylamino group being preferred. acs.org

Furthermore, modifications of the linker between the amide bond and a terminal phenyl ring have shown to be critical. For a class of CB1 allosteric modulators, an ethylene (B1197577) linker was found to be essential, as shortening or elongating this linker abolished the allosteric effects. acs.org The antiproliferative activity of indole-2-carboxamide derivatives was also found to be influenced by the nature of the substituents on the phenethyl tail. nih.gov

Table 2: Influence of Amide Substituents on the Functional Properties of Indole-2-carboxamides

| Parent Scaffold | Amide Substituent | Biological Target | Observed Functional Impact | Reference |

| Indole-2-carboxamide | N-Rimantadine | Mycobacterium tuberculosis | Potent anti-TB activity | nih.gov |

| 5-Chloro-3-alkyl-indole-2-carboxamide | N-(4-(dimethylamino)phenethyl) | Cannabinoid Receptor 1 (CB1) | High binding cooperativity | acs.org |

| 5-Chloro-indole-2-carboxamide | N-(4-(piperidin-1-yl)phenethyl) | Cannabinoid Receptor 1 (CB1) | Allosteric modulation | nih.gov |

| Indole-2-carboxamide | N-Cyclooctyl | Mycobacterium tuberculosis | Potent mycobactericidal activity with improved solubility | nih.gov |

Protecting Group Strategies (e.g., N-Boc Protection)

Role in Multi-Step Synthetic Sequences

The application of N-Boc protection is fundamental to many multi-step syntheses involving indole cores. Its stability under certain conditions and predictable reactivity under others allow chemists to perform a sequence of transformations on other parts of the molecule with high selectivity.

A primary role of the N-Boc group is to facilitate the regioselective functionalization of the indole ring, particularly at the C2 position. The electron-withdrawing nature of the Boc group increases the acidity of the proton at the C2 position. This allows for selective deprotonation at C2 using a strong base like n-butyllithium, creating a nucleophilic C2-lithiated indole species. This intermediate can then react with various electrophiles to introduce a wide range of substituents at the C2 position. rsc.org This strategy was employed in a one-pot synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles from N-Boc protected indoles. rsc.org

Furthermore, the stability of the Boc group to basic, nucleophilic, and reductive conditions makes it ideal for use in orthogonal protecting group strategies. organic-chemistry.orgorganic-chemistry.org In a complex synthesis, different amine groups can be protected with different groups, such as the acid-labile Boc group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This allows for the selective removal of one protecting group while the other remains intact, enabling stepwise chemical modifications at specific sites. organic-chemistry.orgorganic-chemistry.org

The use of N-Boc protection can also enable synthetic routes that are milder and more functional-group-tolerant than classical methods. For instance, the Fischer indole synthesis, a powerful method for creating indoles, often requires harsh acidic conditions that are incompatible with sensitive functional groups. nih.gov Alternative methods, such as the annulation of N-aryl-N-hydroxycarbamates and alkynes, can proceed under mildly acidic conditions that tolerate the N-Boc group, offering a significant advantage in the synthesis of complex, functionalized indoles. nih.gov

The importance of this strategy is evident in the synthesis of elaborate molecules. For example, in a multi-step synthesis of diaminoindoles, an N-Boc group was used to control reactivity during critical bromination and rearrangement steps. acs.org Similarly, the synthesis of certain indole-2-carboxamide derivatives involved protecting an aniline (B41778) with a Boc group before an amide coupling reaction, followed by its removal with trifluoroacetic acid (TFA) in a later step. nih.gov

Table 1: Role of N-Boc Protection in Synthetic Sequences

| Synthetic Goal | Role of N-Boc Group | Key Transformation | Reference(s) |

| C2-Cyclobutenylation of Indole | Facilitates regioselective C2-lithiation; acts as a transferable group in a cascade reaction. | Deprotonation with n-BuLi, reaction with cyclobutanone (B123998). | rsc.org |

| Synthesis of Indole-2-carboxamides | Protects an aniline moiety during amide bond formation. | Amide coupling followed by deprotection with TFA. | nih.gov |

| Synthesis of Diaminoindoles | Directs reactivity and protects the indole nitrogen during bromination and lithiation/rearrangement steps. | Bromination with NBS, rearrangement with n-BuLi. | acs.org |

| General Indole Synthesis | Allows for milder reaction conditions, improving functional group tolerance compared to methods like Fischer indole synthesis. | Gold and zinc-catalyzed annulation of N-aryl-N-hydroxycarbamates and alkynes. | nih.gov |

Consequences for Compound Stability and Reactivity

The introduction of a Boc group onto the indole nitrogen has profound and synthetically useful consequences for the stability and reactivity of the resulting molecule, such as tert-butyl 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylate.

Consequences for Stability and Deprotection

The N-Boc group is prized for its stability under a wide range of conditions, including exposure to most bases, nucleophiles, and catalytic hydrogenation conditions. tcichemicals.comresearchgate.net This stability ensures that the protecting group remains intact throughout multiple synthetic steps.

However, the defining characteristic of the Boc group is its lability under acidic conditions. organic-chemistry.org The cleavage occurs through the formation of a stable tert-butyl cation. Strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid are commonly used for deprotection. uky.edutandfonline.comnih.gov This acid-catalyzed removal is typically clean and efficient. Beyond strong acids, other reagents and conditions have been developed for N-Boc removal, offering greater selectivity. For instance, a catalytic amount of sodium methoxide (B1231860) (NaOMe) in dry methanol (B129727) at room temperature can selectively deprotect the indole N-Boc group, even in the presence of other acid-sensitive groups like Boc-protected primary amines or acetonides. tandfonline.com Thermolytic cleavage, or removal by heat, is another method that can be used. acs.orgtandfonline.com Milder procedures, such as using oxalyl chloride in methanol, have also been reported, expanding the toolkit for selective deprotection. uky.edu

Table 2: Selected Deprotection Methods for N-Boc Indoles

| Reagent/Condition | Description | Selectivity/Notes | Reference(s) |

| Trifluoroacetic Acid (TFA) | Common and effective strong acid for cleavage. | Can remove other acid-labile groups (e.g., t-butyl esters). | uky.edunih.gov |

| HCl in Dioxane/Methanol | Standard strong acid condition. | Low selectivity if other acid-sensitive groups are present. | acs.orgtandfonline.com |

| NaOMe in Methanol | Mild, basic conditions. | Highly selective for indole N-Boc over other Boc-amines or acid-labile groups. | tandfonline.com |

| Thermal (Heat) | Deprotection occurs at elevated temperatures. | Can be performed in various solvents; efficiency depends on substrate. | acs.org |

| Oxalyl Chloride in Methanol | Mild deprotection at room temperature. | Tolerant of various functional groups. | uky.edu |

| Cerium(III) chloride/NaI | Mild Lewis acid conditions. | Reported for selective deprotection of t-butyl esters, but related systems can be used for Boc groups. | tandfonline.com |

Consequences for Reactivity

The presence of the N-Boc group fundamentally alters the electronic character and, therefore, the reactivity of the indole ring. The carbamate (B1207046) is an electron-withdrawing group, which has two major effects:

Deactivation towards Electrophilic Aromatic Substitution: The indole ring is naturally electron-rich and highly reactive towards electrophiles, typically at the C3 position. The N-Boc group reduces the electron density of the aromatic system, making it less susceptible to electrophilic attack. rsc.org

Increased Acidity of the C2-Proton: The most significant consequence for synthetic chemistry is the increased acidity of the hydrogen atom at the C2 position. The electron-withdrawing effect of the Boc group stabilizes the conjugate base formed upon deprotonation at C2. rsc.org This effect is routinely exploited to achieve regioselective C2-functionalization by deprotonation with a strong base followed by quenching with an electrophile, a transformation that is difficult to achieve on an unprotected indole. rsc.org

In some cases, the Boc group can participate directly in a reaction. In a reported synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles, the reaction mechanism involves the transfer of the Boc group from the indole nitrogen to an intermediate alkoxide, demonstrating its role as more than just a passive spectator. rsc.org This cascade process results in a deprotected indole product in a single pot, highlighting the sophisticated and versatile reactivity imparted by the N-Boc group.

Applications in Medicinal and Organic Chemistry

Role as Synthetic Intermediates and Building Blocks

As a synthetic intermediate, tert-butyl 1H-indole-2-carboxylate offers chemists a reliable and adaptable platform for molecular construction. The tert-butoxycarbonyl (Boc) protecting group on the indole (B1671886) nitrogen is a key feature, allowing for selective reactions at other positions of the indole ring without interference from the N-H bond. This protecting group can be readily removed under acidic conditions when desired, providing a pathway to further functionalization.

Precursors for Diverse Substituted Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, and this compound provides a convenient entry point for the synthesis of a diverse range of substituted indole derivatives. The indole ring can undergo various electrophilic substitution reactions, and the carboxylate group can be transformed into other functional groups, such as amides and other esters.

For instance, the nitrogen of ethyl indol-2-carboxylate, a related compound, can be successfully alkylated using reagents like allyl bromide or benzyl (B1604629) bromide in the presence of aqueous potassium hydroxide (B78521) in acetone. mdpi.com This highlights a common strategy for introducing substituents at the N-1 position of the indole ring, a modification often explored in drug discovery programs. Furthermore, N-acylindole-2-carboxylates are valuable precursors for the preparation of indolines through the regioselective hydrogenation of the pyrrole (B145914) ring. clockss.org

The carboxylate group itself is a versatile handle for diversification. It can be converted to an amide through coupling reactions with various amines. For example, indole-2-carboxylic acids have been coupled with rimantadine (B1662185) hydrochloride to produce rimantadine-derived indoles. nih.gov Similarly, coupling with N-Boc-piperazine has been employed in the synthesis of more complex structures. nih.gov These amide coupling reactions are fundamental in building libraries of compounds for biological screening.

Construction of Complex Heterocyclic Systems

Beyond the synthesis of simple substituted indoles, this compound is instrumental in the construction of more complex, polycyclic heterocyclic systems. These intricate structures are often sought after in medicinal chemistry due to their conformational rigidity and potential for high-affinity binding to biological targets.

One notable example is the use of indole-2-carboxylic acid in multicomponent reactions, such as the Ugi four-component reaction. This strategy has been employed to synthesize indolo[3,2-c]quinolinones, a class of natural alkaloid analogues with significant biological importance. rug.nl In this approach, indole-2-carboxylic acid, an aniline (B41778), an aldehyde or ketone, and an isocyanide are combined in a one-pot reaction to generate a complex intermediate, which can then undergo a palladium-catalyzed cyclization to form the tetracyclic indoloquinoline framework. rug.nl

The ability to build such complex scaffolds efficiently underscores the value of this compound and its derivatives as key building blocks in diversity-oriented synthesis and for accessing novel chemical space in drug discovery.

Pharmacological Research and Drug Discovery Endeavors

While this compound itself is primarily a synthetic intermediate and not typically reported as a pharmacologically active agent, it is a crucial precursor for the synthesis of numerous compounds that are the subject of intensive pharmacological research and drug discovery efforts. The indole-2-carboxylic acid scaffold is a key component in a variety of molecules designed to interact with specific biological targets.

Antimicrobial Agent Development

The indole nucleus is a common motif in natural and synthetic compounds exhibiting antimicrobial properties. Consequently, derivatives of indole-2-carboxylic acid have been extensively investigated for their potential as new antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Derivatives of indole-2-carboxylic acid have shown promising activity against a range of bacterial pathogens, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA). For example, certain indole derivatives substituted with triazole, thiadiazole, and carbothioamide moieties have demonstrated excellent activity against MRSA, in some cases exceeding the effectiveness of the standard antibiotic ciprofloxacin. nih.gov

In one study, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were synthesized and evaluated for their antibacterial activity. nih.gov All tested compounds showed activity against eight Gram-positive and Gram-negative bacteria, with their potency often surpassing that of ampicillin (B1664943) and streptomycin (B1217042) by a significant margin. nih.gov The following table summarizes the minimum inhibitory concentrations (MIC) for a selection of these compounds against various bacterial strains.

| Compound | B. cereus (MIC in mg/mL) | S. aureus (MIC in mg/mL) | L. monocytogenes (MIC in mg/mL) | En. cloacae (MIC in mg/mL) | E. coli (MIC in mg/mL) | S. typhimurium (MIC in mg/mL) |

| 1 | 0.015 | 0.03 | 0.03 | 0.015 | 0.015 | 0.015 |

| 2 | 0.015 | 0.015 | 0.03 | 0.015 | 0.03 | 0.03 |

| 3 | 0.015 | 0.015 | 0.03 | 0.015 | 0.03 | 0.015 |

| 8 | 0.015 | 0.03 | 0.015 | 0.004 | 0.03 | 0.03 |

| 11 | 0.008 | 0.03 | 0.03 | 0.011 | 0.015 | 0.015 |

| 12 | 0.03 | 0.03 | 0.015 | 0.015 | 0.004 | 0.015 |

| 17 | 0.008 | 0.008 | 0.03 | 0.03 | 0.03 | 0.03 |

| Ampicillin | 0.15 | 0.15 | 0.3 | 0.3 | 0.3 | 0.3 |

| Streptomycin | 0.6 | 0.6 | 0.6 | 1.2 | 1.2 | 1.2 |

| Data sourced from a study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. nih.gov |

Understanding the mechanism by which a compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. For derivatives of indole-2-carboxylic acid, various mechanisms of action have been proposed and investigated.

In the case of the aforementioned (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, molecular docking studies have suggested that their antibacterial activity may stem from the inhibition of E. coli MurB, an enzyme essential for the biosynthesis of the bacterial cell wall component peptidoglycan. nih.gov For their antifungal activity, the proposed target is the 14α-lanosterol demethylase of CYP51, an enzyme critical for ergosterol (B1671047) biosynthesis in fungi. nih.gov

In the context of antitubercular agents, certain indole-2-carboxamides have been investigated as inhibitors of MmpL3, a mycolic acid transporter essential for the growth and survival of Mycobacterium tuberculosis. nih.gov The inhibition of MmpL3 disrupts the formation of the unique mycobacterial cell wall, leading to bacterial cell death. nih.gov

Antitumor and Cancer Therapy Research

Derivatives of the this compound framework have been extensively investigated for their potential as anticancer agents. Research has focused on their ability to interfere with critical cancer-related pathways and their efficacy against a range of cancer cell types.

The p53 protein is a critical tumor suppressor that is often inactivated in cancer cells. One common mechanism of inactivation is through its interaction with the Murine Double Minute 2 (MDM2) protein, which targets p53 for degradation. nih.gov Disrupting the MDM2-p53 protein-protein interaction (PPI) is a key strategy in cancer therapy to reactivate p53's tumor-suppressing functions in cancers that retain wild-type p53 (p53wt). nih.gov

Small molecules derived from indole scaffolds have been developed as potent MDM2 antagonists. nih.gov These antagonists work by mimicking the three key amino acid residues of p53 (Phe, Trp, Leu) that insert into a hydrophobic pocket on the MDM2 protein. Research has led to the synthesis of trifluoro-substituted indole-based MDM2 antagonists which have been shown to activate p53, induce cell cycle arrest, and selectively inhibit the growth of p53wt osteosarcoma cells. nih.gov The development of dual inhibitors that target both MDM2 and its homolog MDM4 (or MDMX) is also an active area of research, as high levels of MDM4 can confer resistance to selective MDM2 inhibitors. unisi.it Spiropyrazoline oxindole (B195798) derivatives have been identified as capable of inhibiting both MDM2/4-p53 PPIs. unisi.it

The antitumor potential of this compound derivatives has been demonstrated across a diverse panel of human cancer cell lines. These compounds have shown significant inhibitory activities, often with IC₅₀ values in the low micromolar or even nanomolar range.

For instance, novel 1H-indole-2-carboxylic acid derivatives have been synthesized and evaluated for their ability to target the 14-3-3η protein, which is implicated in liver cancer. nih.gov One such compound, designated C11, showed potent inhibitory activity against several human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B. nih.gov Notably, it was also effective against the chemotherapy-resistant Bel-7402/5-Fu cell line and was found to induce G1-S phase cell cycle arrest. nih.gov

Other studies have highlighted the broad-spectrum activity of indole-2-carboxamides. Derivatives have shown growth-inhibitory activity against pediatric brain cancer cells, such as glioblastoma (KNS42) and atypical teratoid/rhabdoid tumor (AT/RT) cell lines. nih.gov Further research has documented the cytotoxic properties of indole derivatives against cell lines such as the human myeloid leukemia U-937 line, HeLa (cervical cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). scientific.netcolab.wsresearchgate.net

Table 1: Efficacy of Indole-2-Carboxylate (B1230498) Derivatives Against Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | Cancer Type | Reported Activity | Reference |

|---|---|---|---|---|

| 1H-Indole-2-carboxylic acid derivatives | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | Liver Cancer | Potent inhibitory activity | nih.gov |

| 1H-Indole-2-carboxylic acid derivatives | Bel-7402/5-Fu | Chemo-resistant Liver Cancer | Best inhibitory activity | nih.gov |

| Indole-2-carboxamides | KNS42 | Pediatric Glioblastoma | Significant inhibitory activities (IC₅₀ = 2.34–9.06 μM) | nih.gov |

| Indole-2-carboxamides | AT/RT cell lines | Atypical Teratoid/Rhabdoid Tumor | Retained antitumor activities | nih.gov |

| Tricyclic Indoles | HepG2, K562, HT-29 | Liver, Leukemia, Colon Cancer | Good tumor cell growth inhibitory activity | scientific.netcolab.ws |

| Indole-propenone derivatives | HeLa, HT-29, MCF-7 | Cervical, Colon, Breast Cancer | High antiproliferative activity (IC₅₀ = 0.16-0.37 μM for lead compound) | researchgate.net |

Anti-Parasitic Compound Development (e.g., Anti-Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health issue, particularly in the Americas. nih.gov The current treatments, benznidazole (B1666585) and nifurtimox, have limitations due to toxicity and variable efficacy, especially in the chronic phase of the disease. nih.govnih.gov This has spurred the search for new therapeutic agents.

Phenotypic screening of compound libraries has identified 1H-indole-2-carboxamides as a promising class of inhibitors of T. cruzi growth. nih.gov Medicinal chemistry efforts have focused on optimizing these indole-based hits to improve their potency, metabolic stability, and solubility. Although challenges in achieving optimal pharmacokinetic properties have been encountered, a lead compound from this series demonstrated antiparasitic activity in both acute and chronic mouse models of Chagas disease. nih.gov The mechanism of action for this series was suggested to be the inhibition of CYP51, a critical enzyme in the parasite. nih.gov

Anti-Inflammatory and Immunomodulatory Agent Discovery

The indole scaffold is a key feature in molecules designed to modulate the immune system and inflammatory pathways. Derivatives of this compound have been instrumental in the discovery of agents that target specific receptors involved in inflammation.

Cysteinyl leukotrienes (CysLTs) are potent lipid mediators that play a crucial role in inflammatory conditions such as asthma and allergic rhinitis. nih.gov They exert their effects by activating G protein-coupled receptors, primarily the CysLT1 receptor. nih.govsigmaaldrich.com Marketed drugs like montelukast (B128269) and zafirlukast (B1683622) are selective CysLT1 antagonists. nih.govwikipedia.org

Research into novel CysLT1 antagonists has led to the discovery of 3-substituted 1H-indole-2-carboxylic acid derivatives. nih.gov Through structural modifications, a highly potent and selective CysLT1 antagonist was identified, compound 17k (3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid). This compound exhibited an IC₅₀ value of 0.0059 µM for the CysLT1 receptor, demonstrating significantly higher potency and selectivity compared to its effect on the CysLT2 receptor (IC₅₀ = 15 µM). nih.gov Such findings underscore the utility of the indole-2-carboxylic acid core in designing new anti-inflammatory therapeutics.

Table 2: CysLT Receptor Antagonism by an Indole-2-Carboxylic Acid Derivative

| Compound | Target Receptor | IC₅₀ (μM) | Selectivity | Reference |

|---|---|---|---|---|

| 17k | CysLT1 | 0.0059 ± 0.0011 | >2500-fold vs CysLT2 | nih.gov |

| 17k | CysLT2 | 15 ± 4 | nih.gov |

The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, is a critical regulator of numerous physiological processes. biorxiv.orgbohrium.com The CB1 receptor, in particular, is an attractive therapeutic target for conditions like pain and neurodegenerative disorders. biorxiv.org Indole-2-carboxamides have been identified as a versatile scaffold for developing allosteric modulators of the CB1 receptor. nih.govacs.org

Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity and potentially avoiding the side effects associated with direct agonists. bohrium.com Structure-activity relationship (SAR) studies on N-phenylethyl-1H-indole-2-carboxamides have revealed that the carboxamide functionality at the C2-position of the indole ring is crucial for activity. bohrium.comnih.gov Modifications to substituents on the indole ring and the N-phenylethyl moiety significantly impact binding affinity and cooperativity. nih.govacs.org For example, compound 12d (5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide) was identified as a potent positive allosteric modulator. nih.gov

Interestingly, some indole-2-carboxamides developed for their antitumor properties were also evaluated for cannabinoid receptor activity due to structural similarities with known cannabimimetics. Certain compounds were found to act as antagonists at CB1 and CB2 receptors, indicating the broad utility of this chemical class in modulating cannabinoid receptor function. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis

The indole-2-carboxylate scaffold, particularly in its amide form, has emerged as a highly promising class of antitubercular agents. Research has identified indole-2-carboxamides as potent inhibitors of Mycobacterium tuberculosis (M. tb), including drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains. nih.govnih.gov These compounds primarily exert their effect by targeting the Mycobacterium membrane protein Large 3 (MmpL3), a crucial transporter of trehalose (B1683222) monomycolate (TMM), which is an essential component for the synthesis of the mycobacterial cell wall. nih.govnih.gov

Initial phenotypic screenings identified certain indole-2-carboxamide analogs as having low micromolar potency against M. tb. nih.gov However, these early hits often suffered from high metabolic clearance and low aqueous solubility. nih.gov Subsequent structure-activity relationship (SAR) studies have been pivotal in optimizing this scaffold. Key findings indicate that substitutions at the 4- and/or 6-positions of the indole ring with electron-withdrawing groups like chloro, fluoro, or cyano significantly enhance metabolic stability and antitubercular activity. nih.govrsc.org

Furthermore, the lipophilicity of the N-substituent on the carboxamide is crucial for potency. Attaching bulky, lipophilic groups, such as substituted cyclohexyl or adamantyl rings, to the amide nitrogen has been shown to dramatically improve activity against M. tb. nih.govrsc.org This has led to the development of lead candidates with exceptional in vitro activity, often in the low nanomolar range, surpassing the potency of many standard TB drugs. nih.gov For instance, the compound 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide demonstrated an outstanding Minimum Inhibitory Concentration (MIC) of 0.012 µM against drug-sensitive M. tb and was also active against MDR and XDR strains. nih.govacs.orgacs.org While high lipophilicity is positively correlated with potency, it can reduce aqueous solubility, a common challenge in the development of this class of inhibitors. nih.gov Despite this, several optimized indole-2-carboxamides have shown favorable oral pharmacokinetic profiles and in vivo efficacy in animal models of tuberculosis. nih.govnih.gov

| Compound | Target | Activity (MIC) | Reference |

|---|---|---|---|

| Indole-2-carboxamide analog (Hit 1) | M. tuberculosis | Low micromolar potency | nih.gov |

| 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide | M. tuberculosis | Improved in vitro activity | nih.gov |

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (Compound 26) | M. tuberculosis (drug-sensitive, MDR, XDR) | 0.012 µM | nih.govacs.orgacs.org |

Other Biological Applications (e.g., Plant-Growth Inhibition, Antileishmanial Activity, GSK-3β Inhibition, YbtE Inhibition, Cholecystokinin-2 Receptor Antagonism)

The versatility of the indole scaffold, for which this compound is a key synthetic precursor, extends to a wide array of other biological activities. sigmaaldrich.com

Plant-Growth Inhibition: Indole derivatives are well-known for their role in regulating plant growth. The most famous example is Indole-3-acetic acid (IAA), a natural auxin that controls cell division and elongation. wikipedia.orgnih.gov Synthetic indole derivatives are also explored as herbicides or plant growth regulators. rsc.orgfrontiersin.org For instance, studies on 2,3,4,9-tetrahydro-1H-carbazole, an indole derivative, showed it could inhibit seed germination and reduce root length. rsc.org The introduction of a methyl ketone group at the indole 3-position has been shown to completely inhibit the germination of Amaranthus tricolor seeds at certain concentrations by targeting the enzyme hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov The tert-butyl 1-indolecarboxylate is noted as a reactant in the preparation of potent plant-growth inhibitors. sigmaaldrich.com

Antileishmanial Activity: The indole nucleus is a key pharmacophore in the development of agents against leishmaniasis, a neglected tropical disease. nih.gov Researchers have synthesized and evaluated various indole derivatives that exhibit significant activity against Leishmania species. One approach involves combining the indole moiety with an azole group. Studies on 3-(α-azolylbenzyl)indoles revealed potent activity against both axenic and intracellular amastigotes, the clinically relevant form of the parasite. tandfonline.comtandfonline.comnih.gov The proposed mechanism for some of these compounds involves the inhibition of ergosterol biosynthesis, a critical component of the parasite's cell membrane. tandfonline.comtandfonline.com

GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in numerous diseases, including Alzheimer's disease, type 2 diabetes, and some cancers. nih.govmdpi.com The indole scaffold is a prominent feature in many GSK-3β inhibitors. Tert-butyl 1-indolecarboxylate is used as a reactant to prepare analogues of isomeridianin G, which are evaluated as GSK-3β inhibitors. sigmaaldrich.com Research into 3-benzisoxazolyl-4-indolylmaleimides has shown that substitutions on the indole ring significantly affect inhibitory potency. For example, a bromine at the 5-position of the indole ring increased inhibitory activity toward GSK-3β by 14-fold compared to the unsubstituted analog. wikipedia.org Similarly, 9H-pyrimido[4,5-b]indole-based derivatives have been optimized to yield compounds with nanomolar inhibitory concentrations and improved metabolic stability. nih.gov